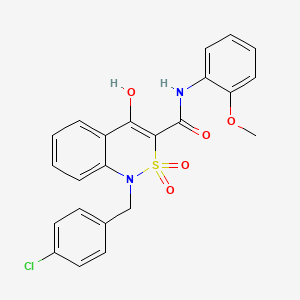
2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature. The methoxy groups are -OCH3 groups attached to the carbon atoms of the aromatic rings. The phenol group involves a hydroxyl group (-OH) attached to one of the aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings, the pyrazole ring, and the functional groups. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the pyrazole ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of aromatic rings .Scientific Research Applications
Structural and Spectroscopic Analysis
- The annular tautomerism of curcuminoid NH-pyrazoles, including derivatives similar to the compound of interest, has been determined using X-ray crystallography and NMR spectroscopy. These compounds display unique tautomeric behaviors in solid and solution states, influenced by hydrogen bonding patterns and solvent interactions (Cornago et al., 2009).
Photophysical and Chemosensory Applications
- Novel pyrazoline derivatives have been synthesized and evaluated for their photophysical properties and chemosensory applications, including fluorescent chemosensing for metal ions like Fe3+. These compounds exhibit significant solvatochromism and micellization properties, which are crucial for their function as chemosensors (Khan, 2020).
Molecular Docking and Quantum Chemical Calculations
- The molecular structure and spectroscopic data of related compounds have been investigated through DFT calculations and molecular docking, showing their potential biological effects based on predicted molecular docking results. These studies provide insights into the compound's interactions at the molecular level, suggesting its potential utility in designing molecules with desired biological activities (Viji et al., 2020).
Electrochromic Materials
- Research into donor-acceptor polymeric electrochromic materials employing pyrazine derivatives shows promising applications in NIR electrochromic devices. These materials exhibit high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, highlighting their potential in advanced electrochromic applications (Zhao et al., 2014).
Antidepressant Activities
- The synthesis and evaluation of 3,5-diphenyl-2-pyrazoline derivatives for their antidepressant activities indicate that certain substituents on the pyrazoline ring can enhance the compound's efficacy. This research contributes to the understanding of structural factors affecting the antidepressant properties of pyrazoline derivatives (Palaska et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-11-18(12-5-8-16(24-3)17(9-12)25-4)19(21-20-11)14-7-6-13(23-2)10-15(14)22/h5-10,22H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSWAMZKQYCOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
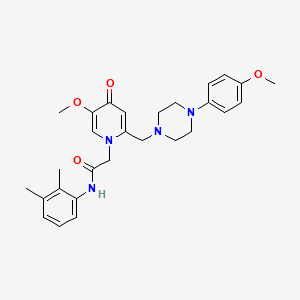
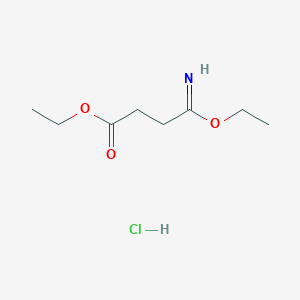
![5-(2-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2562983.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2562988.png)
![(E)-4-(Dimethylamino)-N-[1-(6-methoxypyridin-2-yl)propyl]but-2-enamide](/img/structure/B2562989.png)
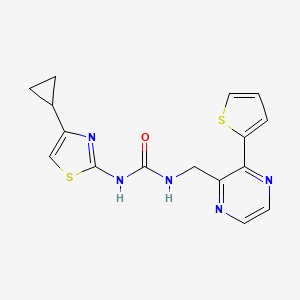
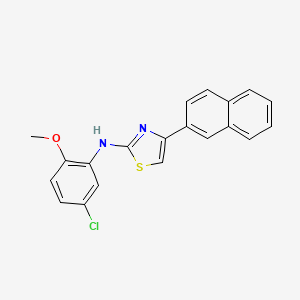

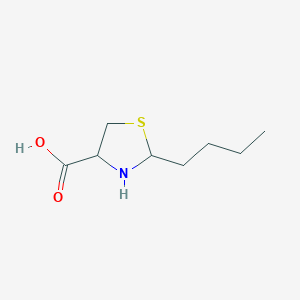
![N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2562998.png)
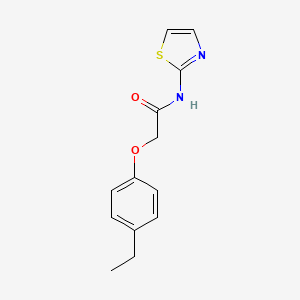
![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)
